molecular formula C5H8O2 B1212539 3-Penten-2-one, 4-hydroxy- CAS No. 1522-20-9

3-Penten-2-one, 4-hydroxy-

Cat. No. B1212539
CAS RN: 1522-20-9
M. Wt: 100.12 g/mol
InChI Key: POILWHVDKZOXJZ-ARJAWSKDSA-N
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Description

(3Z)-4-hydroxy-3-penten-2-one is an enone that is 3-penten-2-one carrying an additional hydroxy substituent at position 4. It is an enol and an enone.

Scientific Research Applications

  • Hydroformylation Reactions : The hydroformylation of substrates like 4-penten-1-ol, which is structurally similar to 3-penten-2-one, 4-hydroxy-, has been studied. This process, using catalysts like HRh(CO)(TPPTS)3, can lead to products with varying selectivities, influenced by solution ionic strength and temperature (Sullivan et al., 2004).

  • Atmospheric Chemistry : Research on the atmospheric degradation of similar unsaturated ketones by hydroxyl radicals and chlorine atoms offers insights into the reactivity of compounds like 3-penten-2-one, 4-hydroxy-. This information is crucial for understanding their tropospheric lifetimes and chemical behavior (Blanco et al., 2012).

  • Oxidation Studies : Oxidation reactions of compounds similar to 3-penten-2-one, 4-hydroxy-, such as 3-penten-2-ol, have been explored. These studies provide insights into the formation of optically active ketones, which is significant for developing stereoselective synthesis methods (Hamed & Henry, 1997).

  • Kinetic and Product Studies : Kinetics and product studies of the reactions of similar compounds with OH radicals are relevant to models of biomass burning plume chemistry. Such studies are essential for understanding the environmental impact and chemical processes of these compounds (Chattopadhyay, 2021).

  • Catalyzed Reactions : Platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, which are structurally related to 3-penten-2-one, 4-hydroxy-, has been researched. This process leads to the formation of cyclic ethers and can tolerate various functional groups, indicating potential applications in synthetic chemistry (Qian et al., 2004).

  • Thermochemistry Studies : The thermochemistry of tautomers like 4-hydroxy-3-penten-2-one has been revisited to understand their enthalpy of mixing and formation. This information is crucial for chemical synthesis and analysis (Temprado et al., 2005).

  • Reaction Mechanisms : Understanding the reaction mechanisms, such as the OH radical-initiated oxidation of structurally similar α,β-unsaturated ketones, helps in comprehending the behavior of 3-penten-2-one, 4-hydroxy- in various chemical environments. This knowledge is vital for applications in atmospheric chemistry and environmental studies (Illmann et al., 2021).

  • Isomerization Studies : Research on the acid-catalyzed isomerization of related compounds provides insights into the chemical behavior and potential applications of 3-penten-2-one, 4-hydroxy- in synthetic chemistry (Natal-Santiago et al., 1999).

  • Nickel Complexes Studies : The synthesis and characterization of nickel complexes of imine oximes containing tautomerized enolate ligands related to 3-penten-2-one, 4-hydroxy- have implications in coordination chemistry and material science (Martin et al., 1998).

  • Catalytic Applications : The iridium-catalyzed asymmetric cascade allylation/retro-Claisen reaction of β-diketones to form chiral 3-hydroxymethyl pentenal derivatives demonstrates the potential for catalytic applications of compounds structurally related to 3-penten-2-one, 4-hydroxy- (Yi et al., 2022).

properties

CAS RN

1522-20-9

Product Name

3-Penten-2-one, 4-hydroxy-

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/b4-3-

InChI Key

POILWHVDKZOXJZ-ARJAWSKDSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O

SMILES

CC(=CC(=O)C)O

Canonical SMILES

CC(=CC(=O)C)O

Other CAS RN

12082-47-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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